3-[[[1-(Difluoromethyl)pyrazol-3-yl]amino]methyl]phenol;hydrochloride
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Overview
Description
3-[[[1-(Difluoromethyl)pyrazol-3-yl]amino]methyl]phenol;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound features a difluoromethyl group attached to a pyrazole ring, which is further connected to a phenol group via an aminomethyl linkage. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[[1-(Difluoromethyl)pyrazol-3-yl]amino]methyl]phenol typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the pyrazole ring through a cyclization reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds. The difluoromethyl group is introduced via difluoromethylation reactions, which can be achieved using reagents like difluoromethyl iodide or difluoromethyl sulfone .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions, and employing continuous flow chemistry techniques to enhance yield and purity. The final product is often purified using crystallization or chromatography methods.
Chemical Reactions Analysis
Types of Reactions
3-[[[1-(Difluoromethyl)pyrazol-3-yl]amino]methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group yields quinones, while nucleophilic substitution can introduce various functional groups at the difluoromethyl position.
Scientific Research Applications
3-[[[1-(Difluoromethyl)pyrazol-3-yl]amino]methyl]phenol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for receptor studies.
Medicine: Explored for its antifungal and antibacterial properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[[[1-(Difluoromethyl)pyrazol-3-yl]amino]methyl]phenol involves its interaction with specific molecular targets. For instance, in antifungal applications, it may inhibit the activity of succinate dehydrogenase, an enzyme involved in the mitochondrial respiratory chain . This inhibition disrupts the energy production in fungal cells, leading to their death.
Comparison with Similar Compounds
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides: Known for their antifungal activity.
1-(Difluoromethyl)-1H-pyrazol-3-yl]methyl}(methyl)amine hydrochloride: Shares a similar pyrazole core structure.
Uniqueness
3-[[[1-(Difluoromethyl)pyrazol-3-yl]amino]methyl]phenol stands out due to its unique combination of a difluoromethyl group and a phenol moiety, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H12ClF2N3O |
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Molecular Weight |
275.68 g/mol |
IUPAC Name |
3-[[[1-(difluoromethyl)pyrazol-3-yl]amino]methyl]phenol;hydrochloride |
InChI |
InChI=1S/C11H11F2N3O.ClH/c12-11(13)16-5-4-10(15-16)14-7-8-2-1-3-9(17)6-8;/h1-6,11,17H,7H2,(H,14,15);1H |
InChI Key |
DDGZDOHSYWYUIS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)CNC2=NN(C=C2)C(F)F.Cl |
Origin of Product |
United States |
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